molecular formula C8H13Cl2N3O B2447790 6-(Aminomethyl)-2-cyclopropyl-3,4-dihydropyrimidin-4-one dihydrochloride CAS No. 2094499-25-7

6-(Aminomethyl)-2-cyclopropyl-3,4-dihydropyrimidin-4-one dihydrochloride

Cat. No.: B2447790
CAS No.: 2094499-25-7
M. Wt: 238.11
InChI Key: BQWAQTCVYLTXBT-UHFFFAOYSA-N
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Description

6-(Aminomethyl)-2-cyclopropyl-3,4-dihydropyrimidin-4-one dihydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a cyclopropyl group and a dihydropyrimidinone core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Aminomethyl)-2-cyclopropyl-3,4-dihydropyrimidin-4-one dihydrochloride typically involves multiple steps. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve scalable methods that ensure consistency and efficiency. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to produce large quantities of the compound with minimal human intervention.

Chemical Reactions Analysis

Types of Reactions

6-(Aminomethyl)-2-cyclopropyl-3,4-dihydropyrimidin-4-one dihydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This involves the replacement of one functional group with another, typically using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines, electrophiles like alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction could produce alcohols or amines.

Scientific Research Applications

6-(Aminomethyl)-2-cyclopropyl-3,4-dihydropyrimidin-4-one dihydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(Aminomethyl)-2-cyclopropyl-3,4-dihydropyrimidin-4-one dihydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular functions and processes.

Comparison with Similar Compounds

Similar Compounds

  • 6-(Aminomethyl)-2-cyclopropyl-3,4-dihydropyrimidin-4-one
  • 2-Cyclopropyl-3,4-dihydropyrimidin-4-one
  • 6-(Aminomethyl)-3,4-dihydropyrimidin-4-one

Uniqueness

6-(Aminomethyl)-2-cyclopropyl-3,4-dihydropyrimidin-4-one dihydrochloride stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

4-(aminomethyl)-2-cyclopropyl-1H-pyrimidin-6-one;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O.2ClH/c9-4-6-3-7(12)11-8(10-6)5-1-2-5;;/h3,5H,1-2,4,9H2,(H,10,11,12);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQWAQTCVYLTXBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC(=CC(=O)N2)CN.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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